N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-32-22-11-10-19(35(30,31)28-12-14-33-15-13-28)16-20(22)24(29)26-18-8-6-17(7-9-18)25-27-21-4-2-3-5-23(21)34-25/h2-11,16H,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTPXEMSQXJQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C25H23N3O5S2
- Molecular Weight : 509.6 g/mol
- CAS Number : 1021021-23-7
Biological Activity Overview
The biological activities of benzothiazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial properties.
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following findings were observed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Induces apoptosis and cell cycle arrest |
| B7 | A549 | 2.0 | Inhibits IL-6 and TNF-α expression |
| 4i | HOP-92 | 0.8 | Promotes apoptosis in cancer cells |
The compound B7 showed significant inhibition of cell proliferation and migration while promoting apoptosis in both A431 and A549 cell lines .
Anti-Inflammatory Activity
Benzothiazole derivatives have also demonstrated anti-inflammatory properties. Research involving the evaluation of inflammatory markers such as IL-6 and TNF-α in RAW264.7 macrophages showed that certain derivatives reduced the expression levels of these cytokines significantly. The compound's ability to modulate inflammatory responses suggests its potential therapeutic applications in inflammatory diseases .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds often involve modulation of specific signaling pathways:
- Apoptosis Induction : Many benzothiazole derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Compounds like B7 have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Cytokine Modulation : The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α indicates a dual action against both tumor growth and inflammation.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : In a comparative study involving multiple benzothiazole derivatives, this compound was found to be one of the most effective compounds against A431 and A549 cells, with IC50 values indicating potent anti-cancer activity .
- Inflammation Model : In vivo studies using murine models demonstrated that this compound significantly reduced paw swelling in induced inflammation models, correlating with decreased levels of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole or Thiazole Cores
2.1.1. N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Key Features : Contains a dichloro-substituted benzothiazole and dimethoxybenzamide.
- Comparison : The dichloro substitution may enhance electrophilic interactions with biological targets compared to the unsubstituted benzothiazole in the target compound. However, the absence of a sulfonyl group reduces solubility, as seen in lower polar surface area calculations .
2.1.2. N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (5634-87-7)
- Key Features: Shares the morpholinosulfonylbenzamide moiety but replaces the benzothiazole-phenyl group with a 2,5-dimethylphenyl-thiazole.
- Comparison: The dimethylphenyl group increases lipophilicity (clogP ≈ 4.2 vs. The benzothiazole in the target compound may offer stronger π-π stacking interactions in hydrophobic binding pockets .
Analogues with Morpholinosulfonyl or Sulfonyl Groups
2.2.1. S-Alkylated 1,2,4-Triazoles with Phenylsulfonyl Groups
- Key Features : Derivatives such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones feature sulfonyl groups but lack morpholine.
- Comparison: The morpholinosulfonyl group in the target compound improves solubility (e.g., predicted aqueous solubility ≈ 0.12 mg/mL vs. ≤0.05 mg/mL for phenylsulfonyl analogues). IR spectra confirm the νC=S (1247–1255 cm⁻¹) in triazoles, whereas the target compound’s sulfonyl group shows νS=O at ~1350 cm⁻¹ .
2.2.2. N-[5-(4-R-Benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides
- Key Features : Morpholine-linked thioxoacetamides with thiazole cores.
- Comparison : The thioxoacetamide group introduces sulfur-based hydrogen bonding, whereas the target compound’s sulfonyl group provides stronger hydrogen-bond acceptor capacity. Synthetic routes differ: these analogues use chloroacetyl chloride acylation, while the target compound likely employs sulfonation of a benzamide precursor .
Bioactive Analogues with Antibacterial Activity
2.3.1. 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)amino]-4H-1,2,4-triazoles
- Key Features: Benzothiazole-amino-triazole hybrids with Gram-positive antibacterial activity (MIC = 2–8 µg/mL vs. S. aureus).
- Comparison: The target compound’s morpholinosulfonyl group may broaden activity spectrum by enhancing solubility and target engagement. However, the absence of a triazole ring in the target compound could reduce DNA gyrase inhibition, a mechanism proposed for triazole derivatives .
Q & A
Q. What steps ensure reproducibility in synthetic protocols across laboratories?
- Methodological Answer :
- Detailed Logs : Report exact reaction times (e.g., 12 h vs. "overnight"), solvent batches, and equipment (e.g., microwave vs. oil bath) ().
- Interlab Validation : Share samples for cross-lab NMR/HPLC verification ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
